5-Methoxy-4-(trimethylsilyl)nicotinonitrile

Catalog No.
S863808
CAS No.
1138444-11-7
M.F
C10H14N2OSi
M. Wt
206.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-4-(trimethylsilyl)nicotinonitrile

CAS Number

1138444-11-7

Product Name

5-Methoxy-4-(trimethylsilyl)nicotinonitrile

IUPAC Name

5-methoxy-4-trimethylsilylpyridine-3-carbonitrile

Molecular Formula

C10H14N2OSi

Molecular Weight

206.32 g/mol

InChI

InChI=1S/C10H14N2OSi/c1-13-9-7-12-6-8(5-11)10(9)14(2,3)4/h6-7H,1-4H3

InChI Key

ZCNLVKRBBKJZFI-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C#N)[Si](C)(C)C

5-Methoxy-4-(trimethylsilyl)nicotinonitrile is a derivative of nicotinonitrile, characterized by the presence of a methoxy group at the 5-position and a trimethylsilyl group at the 4-position of the pyridine ring. This compound belongs to a class of organic compounds known as nitriles, which are characterized by the presence of a cyano group (-C≡N). The structural formula can be represented as C${12}$H${16}$N$_{2}$O, indicating that it contains two nitrogen atoms, one oxygen atom, and a functional cyano group. The incorporation of the trimethylsilyl group enhances its chemical stability and solubility in organic solvents, making it useful in various synthetic applications.

While detailed safety information might be limited, some potential hazards associated with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile include:

  • Skin and eye irritation: As with most organic compounds, it can cause irritation upon contact with skin and eyes.
  • Potential respiratory tract irritation: Inhalation of dust or vapors should be avoided.
  • Flammability: The compound is likely combustible and should be kept away from heat sources and open flames.

It is crucial to handle this compound with appropriate personal protective equipment and adhere to standard laboratory safety protocols.

  • General organic chemistry textbooks discussing the properties and reactivity of aromatic compounds and nitriles.
  • Sigma-Aldrich product page for 5-Methoxy-4-(trimethylsilyl)nicotinonitrile:
  • Synthesis of substituted nicotinonitriles

    Researchers can modify 5-MeO-4-TMS-nicotinonitrile to create various nicotinonitrile derivatives. Nicotinonitriles are a class of molecules with potential applications in drug discovery due to their biological properties [].

  • Intermediate in organic reactions

    The presence of the trimethylsilyl (TMS) group allows chemists to use 5-MeO-4-TMS-nicotinonitrile as an intermediate in various organic reactions. The TMS group can be selectively transformed into other functional groups, enabling the creation of diverse molecular structures.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Multicomponent Reactions: This compound can be used in multicomponent reactions (MCRs) to generate complex molecular architectures efficiently. For example, it may react with aldehydes or ketones in the presence of amines to form substituted pyridines or related structures .
  • Silylation Reactions: The trimethylsilyl group can be involved in silylation reactions, enhancing the reactivity of other functional groups present in the molecule .

The synthesis of 5-Methoxy-4-(trimethylsilyl)nicotinonitrile typically involves several steps:

  • Starting Materials: The synthesis may begin with commercially available nicotinic acid derivatives or pyridine-based precursors.
  • Introduction of Functional Groups:
    • The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
    • The trimethylsilyl group is often added using trimethylsilyl chloride or trimethylsilyl triflate in a reaction with an appropriate base.
  • Formation of Nitrile: The nitrile functionality can be introduced through dehydration reactions involving carboxylic acids or via direct nitrilation methods using sodium cyanide.

5-Methoxy-4-(trimethylsilyl)nicotinonitrile has potential applications in:

  • Pharmaceutical Chemistry: As a building block for the synthesis of biologically active compounds, particularly those targeting neurological conditions due to its structural similarity to nicotine.
  • Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules through various coupling and transformation reactions.
  • Material Science: Its properties may be exploited in developing new materials with specific electronic or optical characteristics.

Several compounds share structural similarities with 5-Methoxy-4-(trimethylsilyl)nicotinonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
NicotinamideContains an amide functional groupKnown for its role as a precursor in NAD+ synthesis
Methyl NicotinateMethyl ester derivative of nicotinic acidExhibits distinct pharmacological properties
4-MethoxynicotinonitrileSimilar nitrile structure but lacks silylationPotentially different reactivity profiles
3-CyanopyridineContains a cyano group at position 3Different substitution pattern affecting activity

5-Methoxy-4-(trimethylsilyl)nicotinonitrile's unique combination of functional groups and structural features differentiates it from these similar compounds, potentially leading to distinct chemical behaviors and biological activities. Further studies are warranted to explore these differences comprehensively.

Dates

Modify: 2023-08-16

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